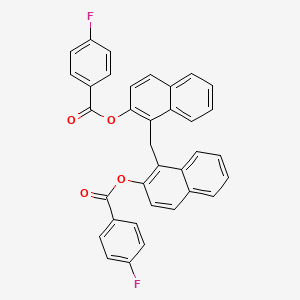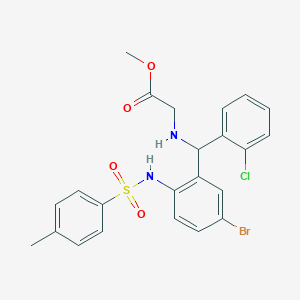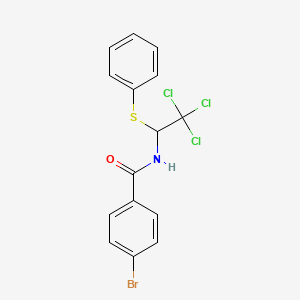
Methanediyldinaphthalene-1,2-diyl bis(4-fluorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl ist eine komplexe organische Verbindung, die sich durch ihre einzigartige molekulare Struktur auszeichnet, die Naphthalin- und Fluorbenzoatgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl beinhaltet typischerweise die Veresterung von Naphthalinderivaten mit 4-Fluorbenzoesäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig unter Verwendung eines Katalysators wie Schwefelsäure oder eines Dehydratisierungsmittels wie Thionylchlorid, um den Veresterungsprozess zu erleichtern. Die Reaktionsmischung wird in der Regel zum Rückfluss erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um konstante Reaktionsbedingungen zu gewährleisten. Die Reinigung des Produkts erfolgt durch Verfahren wie Umkristallisation oder Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkohol-Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohol-Derivate.
Substitution: Amino- oder Thiol-substituierte Benzoate.
Wissenschaftliche Forschungsanwendungen
Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaft: Verwendet bei der Entwicklung von fortschrittlichen Materialien mit einzigartigen thermischen und mechanischen Eigenschaften.
Chemie: Dient als Vorläufer für die Synthese anderer komplexer organischer Moleküle.
Biologie und Medizin: Untersucht auf seine potenzielle Verwendung in Drug-Delivery-Systemen und als Bestandteil in Arzneimitteln.
Industrie: Wird bei der Produktion von Polymeren verwendet und als Additiv in verschiedenen industriellen Prozessen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Ester- und Fluorbenzoatgruppen. Diese Wechselwirkungen können zu Veränderungen der physikalischen und chemischen Eigenschaften der Verbindung führen und ermöglichen es ihr, ihre Wirkungen auszuüben. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen, was sie zu einem vielseitigen Molekül in verschiedenen Anwendungen macht .
Wissenschaftliche Forschungsanwendungen
1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-{[2-(4-FLUOROBENZOYLOXY)NAPHTHALEN-1-YL]METHYL}NAPHTHALEN-2-YL 4-FLUOROBENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methylenedinaphthalin-1,2-diyl bis(4-tert-Butylbenzoat)
- 6,6’-(1E,1’E)-(Ethan-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- 6,6′-(Diazen-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazol 1-oxid)
Einzigartigkeit
Bis(4-Fluorbenzoat) des Methanediyldinaphthalin-1,2-diyl zeichnet sich durch seine einzigartige Kombination von Naphthalin- und Fluorbenzoatgruppen aus, die ihm besondere chemische und physikalische Eigenschaften verleihen. Dies macht es besonders nützlich für Anwendungen, die bestimmte Anforderungen an die thermische Stabilität und Reaktivitätsprofile stellen .
Eigenschaften
Molekularformel |
C35H22F2O4 |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[1-[[2-(4-fluorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C35H22F2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
InChI-Schlüssel |
BSVKJGPPYAWRCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)F)OC(=O)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
